molecular formula C16H15F3N4O B2679575 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide CAS No. 1396863-30-1

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

Cat. No.: B2679575
CAS No.: 1396863-30-1
M. Wt: 336.318
InChI Key: GEFUBVUBBSMYSZ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a compound that features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine derivative with isonicotinamide.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl group can be introduced via a cyclopropanation reaction, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide.

    Coupling with Isonicotinamide: The final step involves coupling the pyrimidine derivative with isonicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-9-12(10-1-2-10)22-14(23-13)5-8-21-15(24)11-3-6-20-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUBVUBBSMYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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